2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C13H12ClN3 |
|---|---|
Molecular Weight |
245.71 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H12ClN3/c14-9-6-4-8(5-7-9)13-16-11-3-1-2-10(11)12(15)17-13/h4-7H,1-3H2,(H2,15,16,17) |
InChI Key |
QBSQTIWOBDGSOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and cyclopentanone.
Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with cyclopentanone in the presence of a base such as sodium hydroxide to form an intermediate chalcone.
Cyclization: The chalcone intermediate undergoes cyclization with guanidine hydrochloride under acidic conditions to form the cyclopenta[d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxo derivatives of the cyclopenta[d]pyrimidine core.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent due to its ability to inhibit specific protein kinases involved in cancer cell proliferation.
Pharmacology: Studies have shown that the compound exhibits anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Materials Science: The compound’s unique structural features make it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is used as a molecular probe to study various biological pathways and mechanisms, particularly those involving protein kinases and other enzymes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of these enzymes, inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
The following table summarizes key analogues of the cyclopenta[d]pyrimidine core, highlighting substituent effects on properties:
Key Observations:
- Electron-Withdrawing Groups (e.g., Cl): The 4-chlorophenyl group in compound 46 enhances cytotoxicity compared to unsubstituted analogues, likely due to increased lipophilicity and target binding .
- Alkoxy Substituents (e.g., OCH₃, OCH₂CH₃): Methoxy and ethoxy groups improve water solubility (as HCl salts) and nanomolar-range GI₅₀ values in cancer cell lines .
- non-methylated analogues) .
Antimitotic and Cytotoxic Activity
- Tubulin Binding: Compounds with 4-methoxyphenyl (43·HCl) and 4-chlorophenyl (46) substituents inhibit microtubule assembly by binding to the colchicine site, leading to cell cycle arrest in the G2/M phase .
- Cytotoxicity: SRB assays reveal IC₅₀ values in the low micromolar range for compound 46 against MDA-MB-435 cells, surpassing ethoxy-substituted analogues (e.g., 44·HCl) .
Receptor Affinity
- Sigma-1 Receptor Antagonism: While 2-(4-chlorophenyl)-...
Biological Activity
2-(4-Chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine, also referred to by its CAS number 76780-97-7, is a compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological properties, including cytotoxicity, kinase inhibition, and structure-activity relationships (SAR), based on diverse research findings.
- Molecular Formula : C₇H₈ClN₃
- Molecular Weight : 169.61 g/mol
- CAS Number : 76780-97-7
Cytotoxicity
Recent studies have indicated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, related pyrimidine derivatives showed growth inhibition rates of 75% to 84% at concentrations of 40 µg/mL across different cell lines, indicating a promising therapeutic potential against tumors .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line Tested | Growth Inhibition (%) | Concentration (µg/mL) |
|---|---|---|---|
| Compound A | SGC-7901 | 84.1 | 40 |
| Compound B | A549 | 78.5 | 40 |
| Compound C | HepG2 | 75.0 | 40 |
Kinase Inhibition
The compound has been evaluated for its inhibitory effects on various kinases critical in cancer progression. Notably, it has shown activity against cyclin-dependent kinases (CDKs), which play pivotal roles in regulating the cell cycle and are often dysregulated in cancer . The inhibition of CDK pathways can lead to reduced proliferation of cancer cells, making this compound a candidate for further development as an anticancer agent.
Table 2: Inhibition of Kinases by Related Compounds
| Compound | Kinase Target | IC50 (µM) |
|---|---|---|
| Compound A | CDK1 | 1.07 ± 0.22 |
| Compound B | ALK | 0.61 ± 0.19 |
| Compound C | FGFR1 | 0.51 ± 0.13 |
Structure-Activity Relationships (SAR)
The SAR analysis of pyrimidine derivatives has revealed that substituents significantly influence biological activity. For example, compounds with electron-withdrawing groups like chlorophenyl showed enhanced inhibitory effects compared to those with electron-donating groups . The presence of halogen substituents was particularly noted to improve the efficacy against various kinases.
Case Studies
In a study focusing on the synthesis and evaluation of novel pyrimidine derivatives, compounds similar to the target compound were tested for their cytotoxicity against several human cancer cell lines. The findings highlighted that modifications to the phenyl ring led to variations in biological activity, reinforcing the importance of molecular structure in drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
